4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound used in scientific research. Its unique structure allows for diverse applications in various fields such as medicinal chemistry, drug discovery, and materials science. The empirical formula of this compound is C17H24F3IN2Si and it has a molecular weight of 468.37 .
Molecular Structure Analysis
The molecular structure of 4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can be represented by the SMILES stringCC(C)SiC)(C(C)C)n1ccc2c(I)c(cnc12)C(F)(F)F
. This indicates the presence of iodine, trifluoromethyl, and triisopropylsilyl groups attached to a pyrrolo[2,3-b]pyridine core.
Scientific Research Applications
Halogen Exchange and Electrophilic Substitutions
Research has demonstrated the utility of halogen exchange in pyridines, such as the conversion of 2-chloro-6-(trifluoromethyl)pyridine into its 3-iodo derivative, which can be further manipulated in reaction sequences involving halogen/metal exchange and electrophilic trapping. This suggests the potential for similar applications in the context of 4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (Mongin et al., 1998).
Interaction with Molecular Iodine
The interaction of similar compounds, such as 5-trifluoromethyl-pyridine-2-thione with molecular iodine, has been studied, providing insight into complex formation and crystal structure which may be relevant for understanding the behavior of 4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (Chernov'yants et al., 2011).
Functionalization of 1H-Pyrrolo[2,3-b]pyridine
Research on functionalizing 1H-pyrrolo[2,3-b]pyridine (7-azaindole) to produce new compounds for agrochemicals and functional materials can provide insights into similar functionalization methods applicable to the compound of interest (Minakata et al., 1992).
Electron-Transfer Processes
Studies on electron-transfer processes in related pyrroles, such as 3,4-diferrocenyl-1-(triisopropylsilyl)-1H-pyrrole, can be informative for understanding the redox properties and potential applications of 4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine in electronic applications (Goetsch et al., 2014).
Trifluoromethyl Substitution
The method for trifluoromethyl substitution in pyridines through displacement of iodine by in situ generated (trifluoromethyl)copper is relevant for understanding the chemical properties and potential synthetic routes for 4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (Cottet & Schlosser, 2002).
properties
IUPAC Name |
[4-iodo-5-(trifluoromethyl)pyrrolo[2,3-b]pyridin-1-yl]-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3IN2Si/c1-10(2)24(11(3)4,12(5)6)23-8-7-13-15(21)14(17(18,19)20)9-22-16(13)23/h7-12H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCSOAGCBQPTNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3IN2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101130190 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 4-iodo-5-(trifluoromethyl)-1-[tris(1-methylethyl)silyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101130190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1261365-73-4 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 4-iodo-5-(trifluoromethyl)-1-[tris(1-methylethyl)silyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 4-iodo-5-(trifluoromethyl)-1-[tris(1-methylethyl)silyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101130190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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